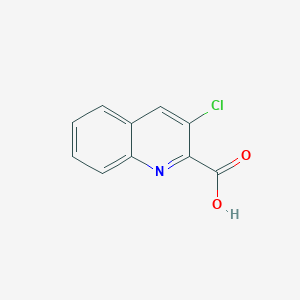

3-Chloroquinoline-2-carboxylic acid

Descripción general

Descripción

3-Chloroquinoline-2-carboxylic acid is a chemical compound with the empirical formula C10H6ClNO2 . It is a useful quinolinecarboxylic acid for quinoline chemistry .

Synthesis Analysis

The synthesis of 2-Chloro-7-fluoroquinoline-3-carbaldehydes, which are similar to 3-Chloroquinoline-2-carboxylic acid, was achieved by the application of Vilsmeier–Haack reaction . The chlorine in the fluoroquinoline-3-carbaldehyde was replaced with various nucleophiles .Molecular Structure Analysis

The molecular weight of 3-Chloroquinoline-2-carboxylic acid is 207.61 . The SMILES string representation of its structure isOC(=O)c1cc2ccccc2nc1Cl . Chemical Reactions Analysis

The thione nucleus made from 2-chloroquinoline-3-carbaldehyde and sodium sulphide as catalyst in DMF solvent with various substituted amine, leads to corresponding Schiff base intermediates .Physical And Chemical Properties Analysis

3-Chloroquinoline-2-carboxylic acid is a solid with a melting point between 199-240 °C . Like other carboxylic acids, it is expected to exhibit strong hydrogen bonding between molecules, leading to high boiling points compared to other substances of comparable molar mass .Aplicaciones Científicas De Investigación

Chemistry and Synthesis

3-Chloroquinoline-2-carboxylic acid and its derivatives are vital in the field of heterocyclic chemistry due to their versatile applications in the synthesis of biologically active compounds and complex molecular architectures. The unique reactivity of 3-chloroquinoline-2-carboxylic acid enables the construction of fused or binary heterocyclic systems, serving as key intermediates in the synthesis of various quinoline derivatives. For example, directed ortho-lithiation of chloroquinolines has been applied to synthesize 2,3-disubstituted quinolines, showcasing the compound's utility in facilitating functional group transformations and enhancing molecular diversity (Marsais, Godard, & Quéguiner, 2009). Additionally, the application of 3-chloroquinoline-2-carboxylic acid in Passerini reactions highlights its role in green chemistry, enabling the synthesis of alkyne-2-chloroquinolines under mild conditions (Ramírez-López & Gámez-Montaño, 2019).

Biological Activity

Research has identified several 3-chloroquinoline-2-carboxylic acid derivatives with promising antibacterial and antifungal properties. Studies reveal that certain diamide derivatives, synthesized via Ugi reaction from 3-chloroquinoline-2-carboxylic acids, exhibit moderate to good antibacterial and antifungal activities, indicating the potential of these compounds in therapeutic applications (Shiri et al., 2016). Furthermore, the structural modification of 3-chloroquinoline-2-carboxylic acid derivatives has led to the discovery of compounds with significant anti-inflammatory, antibacterial, and antioxidant properties, underscoring the chemical's role in the development of new drugs with reduced side effects (Alam et al., 2011).

Material Science and Catalysis

In material science, the functionalization of nanoparticles with 3-chloroquinoline-2-carboxylic acid derivatives has facilitated the creation of novel catalysts. For instance, Fe3O4 nanoparticles functionalized with derivatives have shown efficiency in catalyzing the synthesis of heterocyclic compounds, highlighting the material's utility in enhancing catalytic performance and reusability (Ghorbani‐Choghamarani & Azadi, 2015). This advancement opens avenues for greener and more sustainable chemical processes.

Antimicrobial Applications

The development of chitosan-chloroquinoline derivatives for biomedical applications exemplifies the integration of 3-chloroquinoline-2-carboxylic acid in antimicrobial strategies. These derivatives have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting their potential as novel antimicrobial agents for biomedical use (Kumar, Dutta, & Koh, 2011).

Molecular Docking and Drug Design

The compound has also been a subject of computational and molecular docking studies to understand its interaction with biological targets. These studies have provided insights into the potential of 3-chloroquinoline-2-carboxylic acid derivatives as antioxidant and anti-diabetic agents, underscoring the compound's versatility in drug design and discovery (Murugavel et al., 2017).

Direcciones Futuras

While specific future directions for 3-Chloroquinoline-2-carboxylic acid are not available, 2-Chloroquinoline-3-carbaldehydes represent an extremely interesting class of organic compounds that can be exploited as precursors and building blocks for the synthesis of a wide range of heterocyclic systems and potent antibiotics for microbial and cancer treatment .

Propiedades

IUPAC Name |

3-chloroquinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-7-5-6-3-1-2-4-8(6)12-9(7)10(13)14/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFSYXJLUCGGLBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloroquinoline-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

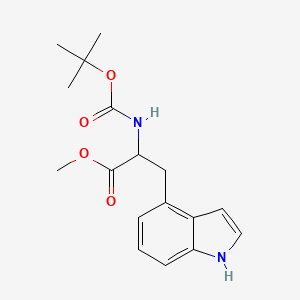

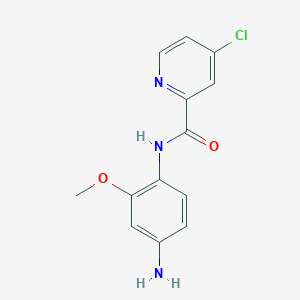

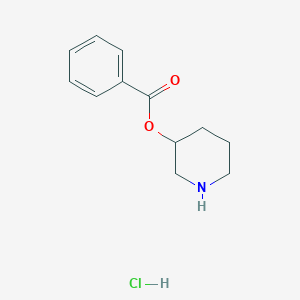

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(6-Chloro-2-pyrazinyl)amino]-1-propanol](/img/structure/B1455267.png)

![4-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1455278.png)